molecular formula C11H13NO3 B1194433 3,5-Dimethylhippuric acid CAS No. 23082-14-6

3,5-Dimethylhippuric acid

Cat. No.: B1194433
CAS No.: 23082-14-6
M. Wt: 207.23 g/mol
InChI Key: GXECYTYPWZCYKI-UHFFFAOYSA-N
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Description

3,5-Dimethylhippuric acid is an organic compound belonging to the class of hippuric acids. It consists of a benzoyl group linked to the N-terminal of glycine, with two methyl groups attached to the benzene ring at the 3 and 5 positions. This compound is a derivative of benzoic acid and is known for its role in metabolic studies and its presence as a metabolite in the human body.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethylhippuric acid can be synthesized by reacting the acid chloride of 3,5-dimethylbenzoic acid with sodium glycinate. This reaction typically occurs under mild conditions, with the acid chloride being added to an aqueous solution of sodium glycinate, followed by stirring at room temperature. The product is then isolated by acidification and extraction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would involve the use of industrial reactors to mix the acid chloride and sodium glycinate, followed by purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylhippuric acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed:

    Oxidation: Products include 3,5-dimethylbenzoic acid and other oxidized derivatives.

    Reduction: Products include 3,5-dimethylbenzyl alcohol and related compounds.

    Substitution: Products vary depending on the substituent introduced, such as 3,5-dimethyl-4-nitrohippuric acid for nitration.

Scientific Research Applications

3,5-Dimethylhippuric acid has several applications in scientific research:

    Chemistry: It is used as a reference compound in analytical chemistry for studying metabolic pathways and the effects of various chemical reactions.

    Biology: The compound serves as a biomarker for exposure to certain environmental pollutants, such as trimethylbenzene.

    Medicine: It is studied for its potential role in drug metabolism and pharmacokinetics.

    Industry: The compound is used in the synthesis of more complex organic molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dimethylhippuric acid involves its metabolism in the human body. It is primarily formed as a metabolite of trimethylbenzene, which undergoes hydroxylation and subsequent conjugation with glycine. The compound is then excreted in the urine. The molecular targets and pathways involved include the cytochrome P450 enzymes responsible for the initial hydroxylation step.

Comparison with Similar Compounds

    3,4-Dimethylhippuric acid: Similar in structure but with methyl groups at the 3 and 4 positions.

    2,5-Dimethylhippuric acid: Methyl groups at the 2 and 5 positions.

    2,6-Dimethylhippuric acid: Methyl groups at the 2 and 6 positions.

Uniqueness: 3,5-Dimethylhippuric acid is unique due to its specific substitution pattern, which affects its chemical reactivity and metabolic pathways. The position of the methyl groups influences the compound’s physical and chemical properties, making it distinct from other dimethylhippuric acid isomers.

Properties

IUPAC Name

2-[(3,5-dimethylbenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7-3-8(2)5-9(4-7)11(15)12-6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXECYTYPWZCYKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177657
Record name 3,5-Dimethylhippuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23082-14-6
Record name N-(3,5-Dimethylbenzoyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23082-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethylhippuric acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethylhippuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(3,5-dimethylphenyl)formamido]acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3,5-Dimethylhippuric acid in occupational health?

A1: this compound serves as a valuable biomarker for assessing occupational exposure to trimethylbenzenes []. This means its presence in urine, for example, can indicate exposure to these industrial chemicals. The paper "High-performance liquid chromatographic determination of this compound in the occupational exposure to trimethylbenzenes" [] focuses on developing a reliable method to measure this compound levels for monitoring workplace safety.

Q2: How is this compound metabolized in the body?

A2: While the provided abstracts don't directly address the metabolism of this compound, the title "Metabolic studies on toxic compounds" [] suggests a broader research interest in how the body processes toxic substances, which likely includes understanding the metabolic pathways of compounds like this compound. Further research is needed to delve into the specific enzymes and pathways involved in its metabolism.

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